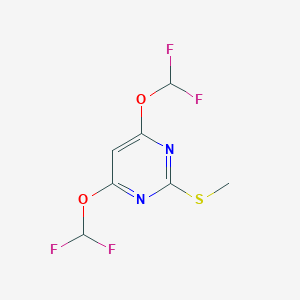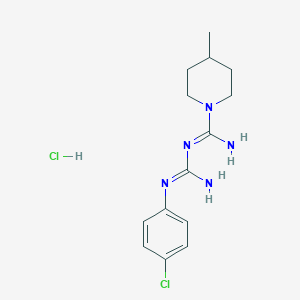
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CHIR99021 and is a selective inhibitor of glycogen synthase kinase 3 (GSK-3).
Wirkmechanismus
CHIR99021 exerts its effects by binding to the ATP-binding site of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, thereby preventing its enzymatic activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Biochemical and Physiological Effects
In addition to its effects on 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, CHIR99021 has been shown to have other biochemical and physiological effects. For example, it has been shown to enhance the osteogenic differentiation of mesenchymal stem cells, promote the survival and proliferation of pancreatic β-cells, and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR99021 is its selectivity for 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which allows for the specific modulation of downstream signaling pathways. Additionally, CHIR99021 has been shown to be stable in culture medium and can be used at relatively low concentrations. However, one limitation of CHIR99021 is its potential toxicity, particularly at higher concentrations. Additionally, its effects may be cell-type specific and may vary depending on the experimental conditions.
Zukünftige Richtungen
There are numerous potential future directions for research on CHIR99021. One area of interest is its potential applications in regenerative medicine, particularly in the generation of functional tissues and organs. Additionally, further studies are needed to elucidate its effects on different cell types and under different experimental conditions. Finally, there is a need for the development of more potent and selective inhibitors of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which may have even greater potential for therapeutic applications.
Synthesemethoden
CHIR99021 can be synthesized using a multi-step procedure that involves the reaction of p-chlorophenyl isocyanate with 4-methylpiperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with amidine hydrochloride. The final product is obtained by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
CHIR99021 has been extensively studied for its potential applications in scientific research. One of its primary uses is as a selective inhibitor of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride, which is a key enzyme involved in the regulation of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride by CHIR99021 has been shown to promote the survival and proliferation of various types of cells, including embryonic stem cells, induced pluripotent stem cells, and neural stem cells.
Eigenschaften
CAS-Nummer |
19803-80-6 |
|---|---|
Produktname |
1-Piperidinecarboxamidine, N-((p-chlorophenyl)amidino)-4-methyl-, monohydrochloride |
Molekularformel |
C14H21Cl2N5 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
N'-[N'-(4-chlorophenyl)carbamimidoyl]-4-methylpiperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C14H20ClN5.ClH/c1-10-6-8-20(9-7-10)14(17)19-13(16)18-12-4-2-11(15)3-5-12;/h2-5,10H,6-9H2,1H3,(H4,16,17,18,19);1H |
InChI-Schlüssel |
LJJAHJGGLNSLTK-UHFFFAOYSA-N |
Isomerische SMILES |
CC1CCN(CC1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N.Cl |
SMILES |
CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=NC(=NC2=CC=C(C=C2)Cl)N)N.Cl |
Andere CAS-Nummern |
19803-80-6 |
Synonyme |
N-((p-Chlorophenyl)amidino)-4-methyl-1-piperidinecarboxamidine monohyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



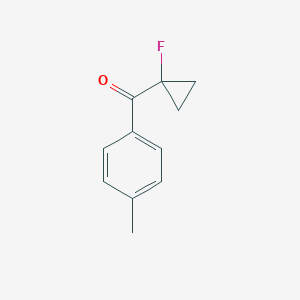
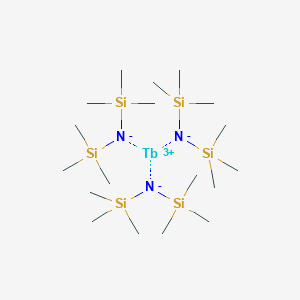
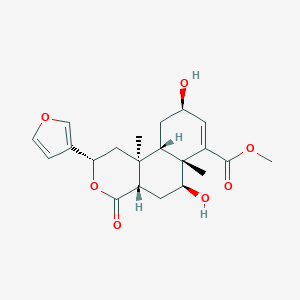
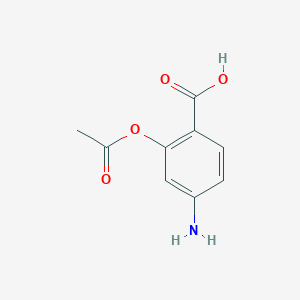
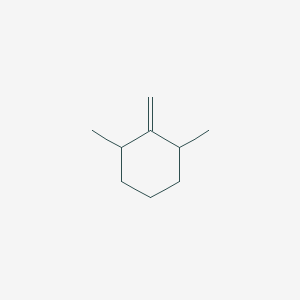
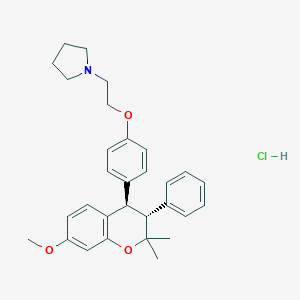
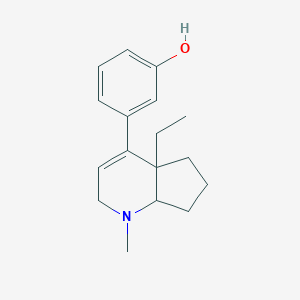
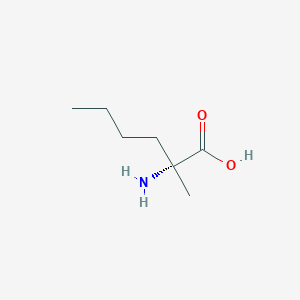
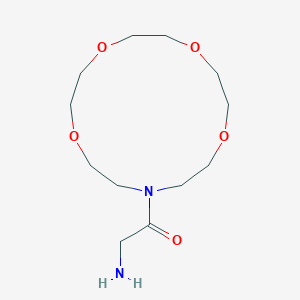
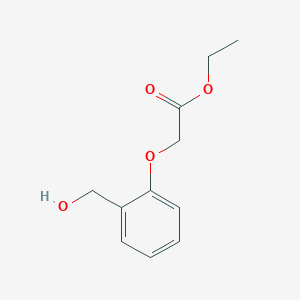
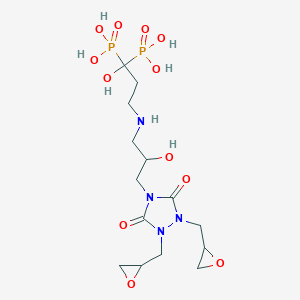
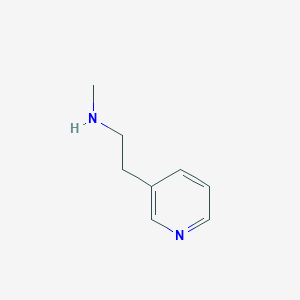
![7-Chloro-2-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B12543.png)
